

# Technical Support Center: Investigating Avycaz Resistance in Klebsiella pneumoniae

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to **Avycaz** (ceftazidime-avibactam) in Klebsiella pneumoniae. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

### 1. $\beta$ -Lactamase-Mediated Resistance

**Q1:** My *K. pneumoniae* isolate shows increasing MICs to **Avycaz** after exposure. How can I determine if this is due to  $\beta$ -lactamase mutations?

**A1:** Increased **Avycaz** MICs following exposure are frequently linked to mutations in the blaKPC gene, particularly in the omega-loop region.<sup>[1][2]</sup> These mutations can alter the enzyme's structure, reducing avibactam's binding affinity while sometimes paradoxically increasing susceptibility to carbapenems.<sup>[3][4]</sup>

### Troubleshooting Experimental Workflow:

- **Isolate Confirmation:** Ensure you are working with a pure culture of the resistant isolate. Streak for single colonies and perform confirmatory identification.

- blaKPC Gene Sequencing: Amplify and sequence the entire coding region of the blaKPC gene from both the susceptible parent and the resistant daughter strains. Compare the sequences to identify any amino acid substitutions.[3] Common mutations associated with **Avycaz** resistance include D179Y, T243M, and others within the omega-loop.[2][3][4][5]
- Cloning and Expression: To confirm that a specific mutation confers resistance, clone the mutated blaKPC gene into a susceptible E. coli or K. pneumoniae background and determine the **Avycaz** MIC of the transformed strain.[3][4]

Q2: I've identified a novel mutation in the blaKPC gene of an **Avycaz**-resistant isolate. How can I be sure this mutation is responsible for the resistance phenotype?

A2: Demonstrating a direct link between a novel blaKPC mutation and **Avycaz** resistance requires functional validation.

Troubleshooting Experimental Workflow:

- Site-Directed Mutagenesis: Introduce the specific mutation into a wild-type blaKPC gene using site-directed mutagenesis.[4]
- Expression in a Clean Background: Clone both the wild-type and the mutated gene into an expression vector and transform them into a susceptible host strain (e.g., E. coli TOP10).
- MIC Determination: Perform broth microdilution to determine the **Avycaz** MIC for the strains expressing the wild-type and the mutated KPC enzyme. A significant increase in the MIC for the mutant confirms its role in resistance.[3][4]

Q3: My isolate is producing an OXA-48-like carbapenemase and is resistant to **Avycaz**. What is the likely mechanism?

A3: While **Avycaz** is typically active against OXA-48-producing isolates, resistance can emerge.[6][7] This is often not due to mutations in the blaOXA-48 gene itself but can be associated with co-existing resistance mechanisms, such as porin loss or the presence of other  $\beta$ -lactamases not inhibited by avibactam.[8][9] However, some studies have shown that exposure to **Avycaz** can select for mutations in OXA-48 that increase ceftazidime hydrolysis.[6][7]

## 2. Porin and Efflux Pump-Mediated Resistance

Q1: I have an **Avycaz**-resistant *K. pneumoniae* isolate with a wild-type blaKPC gene. What other mechanisms should I investigate?

A1: In the absence of blaKPC mutations, **Avycaz** resistance can be mediated by alterations in outer membrane permeability, primarily through the loss or modification of porins, or by the upregulation of efflux pumps.[10][11][12]

Troubleshooting Experimental Workflow:

- Porin Gene Analysis: Sequence the *ompK35* and *ompK36* genes, which encode the two major outer membrane porins in *K. pneumoniae*. Look for insertions, deletions, or premature stop codons that would result in non-functional proteins.[10][13][14][15] Mutations in another porin, LamB, have also been implicated in **Avycaz** resistance.[13][14][15]
- Porin Expression Analysis (RT-qPCR): Quantify the expression levels of *ompK35* and *ompK36* using RT-qPCR. Reduced expression of these porins can limit the entry of **Avycaz** into the bacterial cell.[16]
- Efflux Pump Inhibitor (EPI) Assay: Perform MIC testing with and without an EPI, such as phenylalanine-arginine  $\beta$ -naphthylamide (PA $\beta$ N). A significant reduction in the **Avycaz** MIC in the presence of the EPI suggests the involvement of efflux pumps.
- Efflux Pump Gene Expression (RT-qPCR): Analyze the expression of known efflux pump genes, such as those encoding the AcrAB-TolC system, to check for upregulation in the resistant isolate compared to a susceptible control.[17][18]

## 3. Metallo- $\beta$ -Lactamase (MBL)-Mediated Resistance

Q1: My *K. pneumoniae* isolate is highly resistant to **Avycaz**, and I don't find any mutations in blaKPC or porin genes. What could be the cause?

A1: Avibactam does not inhibit metallo- $\beta$ -lactamases (MBLs) such as NDM, VIM, or IMP.[19][20][21] The presence of an MBL will confer resistance to **Avycaz**.

Troubleshooting Experimental Workflow:

- Phenotypic MBL Detection: Use a phenotypic test, such as the modified Hodge test or a double-disk synergy test with EDTA, to screen for MBL production.
- Molecular Detection of MBL Genes: Perform PCR to detect common MBL genes, including blaNDM, blaVIM, and blaIMP.[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Quantitative Data Summary

Table 1: Impact of blaKPC Mutations on **Avycaz** and Meropenem MICs (µg/mL)

| K. pneumoniae Isolate | KPC Variant         | Avycaz MIC | Meropenem MIC | Reference           |
|-----------------------|---------------------|------------|---------------|---------------------|
| Baseline Isolate 1    | KPC-3               | 2/4        | 32            | <a href="#">[3]</a> |
| Resistant Isolate 1   | KPC-3 (D179Y)       | 32/4       | 2             | <a href="#">[3]</a> |
| Baseline Isolate 2    | KPC-3               | 1/4        | 64            | <a href="#">[3]</a> |
| Resistant Isolate 2   | KPC-3 (D179Y/T243M) | 64/4       | 1             | <a href="#">[3]</a> |
| Baseline Isolate 3    | KPC-3               | 4/4        | 16            | <a href="#">[3]</a> |
| Resistant Isolate 3   | KPC-3 (V240G)       | >128/4     | 4             | <a href="#">[3]</a> |

Table 2: Impact of Porin Gene Complementation on **Avycaz** MIC (µg/mL)

| K. pneumoniae Strain     | Relevant Genotype    | Avycaz MIC | Reference                                                      |
|--------------------------|----------------------|------------|----------------------------------------------------------------|
| Induced Resistant Strain | lamB mutation        | 16         | <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> |
| Complemented Strain      | Wild-type lamB       | 4          | <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> |
| Induced Resistant Strain | ftsI (PBP3) mutation | 32         | <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> |
| Complemented Strain      | Wild-type ftsI       | 8          | <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> |

## Experimental Protocols

### 1. Broth Microdilution for **Avycaz** MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), **Avycaz** (ceftazidime-avibactam) powder, 96-well microtiter plates, bacterial inoculum, incubator.
- Procedure:
  - Prepare a stock solution of **Avycaz**. Avibactam is typically used at a fixed concentration of 4 µg/mL.[\[22\]](#)[\[23\]](#)
  - Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates, ensuring each well also contains 4 µg/mL of avibactam.
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.
  - The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth.[\[24\]](#)

## 2. PCR and Sanger Sequencing of blaKPC

- Materials: DNA extraction kit, PCR primers flanking the blaKPC gene, Taq polymerase, dNTPs, PCR buffer, thermocycler, gel electrophoresis equipment, Sanger sequencing service.
- Procedure:
  - Extract genomic DNA from the *K. pneumoniae* isolate.
  - Amplify the blaKPC gene using PCR with primers that bind to the regions upstream and downstream of the coding sequence.
  - Verify the amplification of a product of the correct size by agarose gel electrophoresis.
  - Purify the PCR product.
  - Send the purified PCR product for Sanger sequencing.
  - Analyze the resulting sequence and compare it to a wild-type blaKPC reference sequence to identify mutations.<sup>[3]</sup>

## 3. RT-qPCR for ompK35 and ompK36 Gene Expression

- Materials: RNA extraction kit, reverse transcriptase, qPCR primers for ompK35, ompK36, and a housekeeping gene (e.g., *rpoB*), SYBR Green master mix, real-time PCR system.<sup>[16]</sup>
- Procedure:
  - Grow the *K. pneumoniae* isolates to the mid-logarithmic phase.
  - Extract total RNA from the bacterial cells.
  - Synthesize cDNA from the RNA template using reverse transcriptase.
  - Perform qPCR using primers specific for ompK35, ompK36, and the housekeeping gene.

- Calculate the relative expression of the porin genes in the resistant isolate compared to a susceptible control using the  $\Delta\Delta Ct$  method, normalizing to the expression of the housekeeping gene.[16]

#### 4. $\beta$ -Lactamase Activity Assay

- Materials: Bacterial cell lysate, nitrocefin (a chromogenic cephalosporin), spectrophotometer, buffer (e.g., phosphate buffer, pH 7.0).[25][26]
- Procedure:
  - Prepare a crude cell lysate from the *K. pneumoniae* isolate.
  - In a cuvette, mix the cell lysate with the buffer.
  - Initiate the reaction by adding a known concentration of nitrocefin.
  - Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.[26]
  - The rate of hydrolysis is proportional to the  $\beta$ -lactamase activity.

## Visualizations

Caption: Overview of **Avycaz** action and resistance mechanisms in *K. pneumoniae*.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for confirming KPC-mediated **Avycaz** resistance.

[Click to download full resolution via product page](#)

Caption: Workflow for investigating porin-mediated **Avycaz** resistance.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceftazidime-avibactam resistance in KPC-producing *Klebsiella pneumoniae* accompanied by hypermucoviscosity acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum  $\beta$ -Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftazidime/Avibactam-Resistant *Klebsiella pneumoniae* subsp. *pneumoniae* Isolates in a Tertiary Italian Hospital: Identification of a New Mutation of the Carbapenemase Type 3 (KPC-3) Gene Conferring Ceftazidime/Avibactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. In-Vitro Selection of Ceftazidime/Avibactam Resistance in OXA-48-Like-Expressing *Klebsiella pneumoniae*: In-Vitro and In-Vivo Fitness, Genetic Basis and Activities of  $\beta$ -Lactam Plus Novel  $\beta$ -Lactamase Inhibitor or  $\beta$ -Lactam Enhancer Combinations | MDPI [mdpi.com]
- 10. Resistance to Ceftazidime-Avibactam in *Klebsiella pneumoniae* Due to Porin Mutations and the Increased Expression of KPC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing *Klebsiella pneumoniae*. [repository.cam.ac.uk]
- 14. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]

- 16. Study of OmpK35 and OmpK36 Expression in Carbapenem Resistant ESBL Producing Clinical Isolates of *Klebsiella pneumoniae* [scirp.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. *Klebsiella pneumoniae* AcrAB Efflux Pump Contributes to Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jidc.org [jidc.org]
- 20. Ceftazidime-avibactam resistance determination in carbapenem-resistant *Klebsiella pneumoniae* infections before its use in practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Acquisition of a Stable and Transferable blaNDM-5-Positive Plasmid With Low Fitness Cost Leading to Ceftazidime/Avibactam Resistance in KPC-2-Producing *Klebsiella pneumoniae* During Treatment [frontiersin.org]
- 22. MIC Profiling of Ceftazidime-Avibactam against two Carbapenemase producing *Klebsiella pneumoniae* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC profiling of ceftazidime/avibactam against two carbapenemase-producing *Klebsiella pneumoniae* isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing *Klebsiella pneumoniae* From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 25. Enhancing the activity of  $\beta$ -lactamase inhibitory protein-II with cell-penetrating peptide against KPC-2-carrying *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 26.  $\beta$ -lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Technical Support Center: Investigating Avycaz Resistance in *Klebsiella pneumoniae*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12723627#mechanisms-of-resistance-to-avycaz-in-klebsiella-pneumoniae>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)